

Spectroscopic Characterization of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoic acid

Cat. No.: B108654

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3-nitrobenzoic acid**, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.^[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides essential information for unambiguous structure determination.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

Note: Specific peak assignments and integration values for the aromatic protons of **2-Chloro-3-nitrobenzoic acid** were not available in the provided search results. A typical spectrum would show signals in the aromatic region (approx. 7-9 ppm).

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

Chemical Shift (ppm)	Assignment
164.9	C=O (Carboxylic Acid)
149.2	C-NO ₂
136.2	C-Cl
133.5	Aromatic CH
129.1	Aromatic C-COOH
126.9	Aromatic CH
125.8	Aromatic CH

Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like **2-Chloro-3-nitrobenzoic acid** is as follows:

- Sample Preparation: Dissolve 5-10 mg of purified **2-Chloro-3-nitrobenzoic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[\[1\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[\[2\]](#)
- Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[1\]](#)
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR,

techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 (broad)	Strong	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1300	Medium	C-O stretch (Carboxylic Acid)
~750	Strong	C-Cl stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound.[5]

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **2-Chloro-3-nitrobenzoic acid** in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[5] If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.^[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.^[6] It provides information about the molecular weight and fragmentation pattern of a compound.

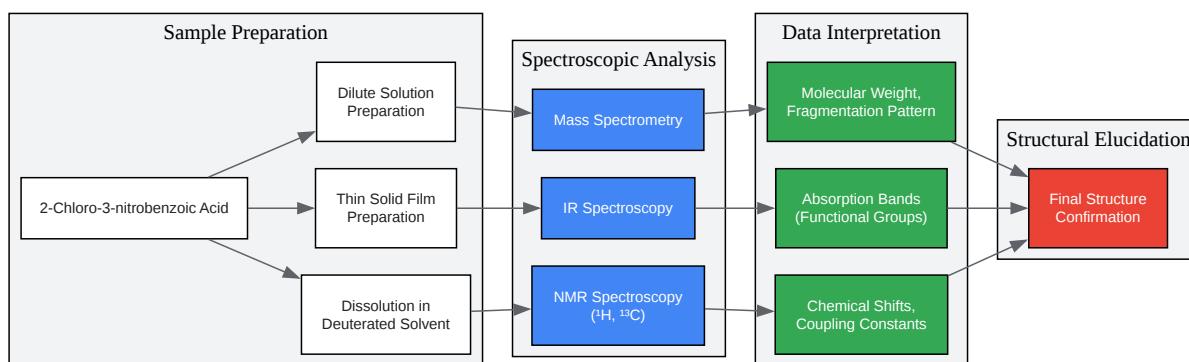
Mass Spectrometry Data

m/z	Relative Intensity	Assignment
201	[M] ⁺	Molecular Ion
184	[M-OH] ⁺	
156	[M-COOH] ⁺	
111	[C ₆ H ₄ Cl] ⁺	
75	[C ₆ H ₃] ⁺	

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound is as follows:


- Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.^[7] Further dilute a small aliquot of this solution with the same or a compatible solvent.^[7]
- Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization

(ESI).^{[6][8]} EI is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.^[8]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.^[9]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of **2-Chloro-3-nitrobenzoic acid**. The logical flow of analysis is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Chloro-3-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. 2-Chloro-3-nitrobenzoic acid(3970-35-2) ^{13}C NMR [m.chemicalbook.com]
- 4. amherst.edu [amherst.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108654#spectroscopic-data-for-2-chloro-3-nitrobenzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com